2,4-Dibromopyrimidine

Übersicht

Beschreibung

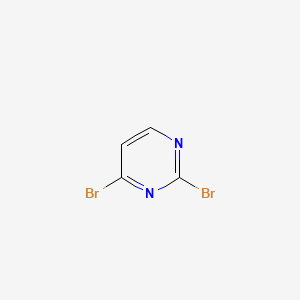

2,4-Dibromopyrimidine is an organic compound with the molecular formula C4H2Br2N2 It is a derivative of pyrimidine, where two bromine atoms are substituted at the 2nd and 4th positions of the pyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromopyrimidine typically involves the bromination of pyrimidine. One common method includes the use of phosphorus tribromide (PBr3) as a brominating agent. The reaction is carried out under controlled conditions to ensure selective bromination at the 2nd and 4th positions. The process involves adding PBr3 in batches to achieve a product with a purity of 80-90%, followed by recrystallization to obtain a final product with a purity of 95-99% .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the detection and quantification of the final product, ensuring consistency and quality in large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Dibromopyrimidine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions with aryl boronates to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are employed under mild conditions to facilitate the coupling reaction.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be synthesized.

Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Overview:

2,4-Dibromopyrimidine serves as an essential intermediate in synthesizing pharmaceuticals, particularly those targeting viral infections and cancer. Its ability to modify biological activity makes it a valuable component in drug design.

Case Study:

Research has shown that derivatives of this compound exhibit potent antiviral and anticancer activities. For instance, studies have synthesized compounds based on this structure that demonstrate efficacy against specific cancer cell lines and viral pathogens.

Agricultural Chemicals

Overview:

The compound is also utilized in formulating agrochemicals such as herbicides and fungicides. Its effectiveness in controlling pests and diseases makes it a key ingredient in crop protection products.

Case Study:

Field trials have illustrated the efficacy of formulations containing this compound in reducing pest populations while minimizing harm to beneficial insects.

Material Science

Overview:

In material science, this compound is applied in developing advanced materials, including polymers and coatings. The presence of bromine enhances flame retardancy.

Case Study:

Research has demonstrated that incorporating this compound into polymer matrices significantly improves thermal stability and fire resistance.

Biochemistry Research

Overview:

Researchers employ this compound in studies related to nucleic acids and enzyme interactions. Its structural similarity to natural substrates aids in understanding biochemical pathways.

Case Study:

Studies have utilized this compound as a probe to investigate enzyme kinetics and nucleic acid interactions, providing insights into metabolic pathways.

| Experiment Type | Findings | Reference |

|---|---|---|

| Enzyme Kinetics Study | Inhibition observed at low concentrations | |

| Nucleic Acid Interaction Test | Binding affinity measured using fluorescence methods |

Organic Synthesis

Overview:

As a versatile reagent in organic synthesis, this compound facilitates the creation of complex molecules due to its reactivity and stability.

Case Study:

Chemists have reported successful synthetic routes employing this compound to construct various heterocyclic frameworks commonly found in pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2,4-Dibromopyrimidine and its derivatives often involves the inhibition of specific enzymes. For instance, in the case of anti-tubercular activity, the compound targets the dihydrofolate reductase enzyme in Mycobacterium tuberculosis. This enzyme is crucial for the synthesis of nucleotides, and its inhibition disrupts the bacterial folate pathway, leading to cell death .

Vergleich Mit ähnlichen Verbindungen

2,4-Diaminopyrimidine: Known for its use in anti-tubercular drugs.

2,4-Dichloropyrimidine: Used in the synthesis of various pharmaceuticals and agrochemicals.

2,4-Dibromopyridine: Shares similar reactivity and is used in organic synthesis.

Uniqueness: 2,4-Dibromopyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in the synthesis of complex molecules. Its ability to undergo selective reactions and form stable products under mild conditions sets it apart from other halogenated pyrimidines .

Biologische Aktivität

2,4-Dibromopyrimidine is a halogenated pyrimidine derivative that has garnered attention for its potential biological activities. This compound is known for its structural versatility and has been explored in various pharmacological contexts, particularly in the development of selective receptor agonists and as a precursor in synthetic chemistry.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, including halogenation of pyrimidine derivatives. The presence of bromine atoms at the 2 and 4 positions significantly influences the compound's reactivity and biological properties.

1. Pharmacological Applications

Research indicates that this compound derivatives exhibit significant activity as selective agonists for serotonin receptors, particularly the 5-HT2C receptor. In a study evaluating various disubstituted pyrimidines, compound 10a —a derivative of this compound—demonstrated a high agonistic effect on the 5-HT2C receptor with an EC50 value of 14 nM and a binding affinity (K_i) of 7.9 nM, showcasing its potential as a lead compound for further drug development .

2. In Vitro Studies

The biological evaluation of various this compound derivatives was conducted using fluorescence-based receptor functional assays. The results indicated that several compounds exhibited over 50% activation against the 5-HT2C receptor at concentrations as low as 10 μM. Notably, the substitution pattern on the pyrimidine ring plays a crucial role in determining agonistic activity .

Table 1: In Vitro Activation of Selected Pyrimidine Derivatives

| Compound | % Activation at 10 μM | K_i (nM) |

|---|---|---|

| 10a | >50% | 7.9 |

| 10f | >50% | 19.0 |

| Other | <50% | - |

3. Selectivity and Stability

Further investigations into the selectivity of these compounds revealed that 10a showed excellent selectivity for the 5-HT2C receptor over other serotonin subtypes. Additionally, stability studies demonstrated that 10a maintained over 98% stability in human plasma after two hours, indicating favorable pharmacokinetic properties .

Case Study: Agonistic Effects on Serotonin Receptors

In a detailed pharmacological study, researchers synthesized several disubstituted pyrimidines to evaluate their effectiveness as selective agonists for serotonin receptors. Among these, compound 10a was highlighted for its potent activity at the 5-HT2C receptor, which is implicated in various neuropsychiatric disorders . The study emphasized the importance of structural modifications in enhancing selectivity and efficacy.

Eigenschaften

IUPAC Name |

2,4-dibromopyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2N2/c5-3-1-2-7-4(6)8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOEHEEBFRCAFGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40566372 | |

| Record name | 2,4-Dibromopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3921-01-5 | |

| Record name | 2,4-Dibromopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of the newly developed process for synthesizing 2,4-dibromopyrimidine?

A: A recent study has introduced a more efficient and scalable method for synthesizing this compound []. This method involves the bromination of 2,4-dichloropyrimidine using phosphorus tribromide. Compared to previous methods, this process significantly reduces the required amount of phosphorus tribromide and allows for product purification via recrystallization. This results in an improved overall yield of 85.4%, making it more suitable for large-scale production. []

Q2: How does the structure of this compound influence its nuclear magnetic resonance (NMR) properties?

A: Research indicates that the presence of bromine atoms in this compound significantly impacts its (13)C NMR relaxation properties []. The study measured longitudinal relaxation times ((13)C nuclei) and NOE enhancement factors for this compound, along with other bromoazaheterocycles. The scalar relaxation of the second kind for (13)C nuclei bonded to (79)Br and (81)Br was determined, highlighting the influence of bromine's quadrupole moment on the relaxation behavior. These findings were further corroborated by theoretical calculations of (13)C-(79)Br spin-spin coupling constants and magnetic shielding constants using both relativistic and nonrelativistic DFT methods [].

Q3: Can this compound be used as a building block for other compounds?

A: Yes, this compound is a valuable precursor in organic synthesis. Its reactivity with lithium alkylamides has been investigated, demonstrating its potential for further derivatization []. This metalation reaction allows for the introduction of various alkyl groups, expanding the possibilities for creating structurally diverse pyrimidine derivatives. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.